molecular formula C15H13Cl2NO4S B3142175 Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate CAS No. 499979-78-1

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B3142175
CAS No.: 499979-78-1
M. Wt: 374.2 g/mol
InChI Key: XLRLDLPLQANRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS 499979-78-1) is a high-purity synthetic glycine ester derivative with a molecular formula of C15H13Cl2NO4S and a molecular weight of 374.2 g/mol . This compound features a glycine core that is differentially substituted on the nitrogen atom with both a 2,4-dichlorophenyl group and a phenylsulfonyl (benzenesulfonyl) group, while the carboxylic acid terminus is protected as a methyl ester . The presence of the sulfonamide group is a key structural motif, as such moieties are recognized constituents of many biologically significant compounds and have well-defined hydrogen-bonding characteristics that can influence solid-state structure and reactivity . The specific stereoelectronic properties imparted by the 2,4-dichlorophenyl and phenylsulfonyl substituents make this molecule a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used for the exploration of structure-activity relationships, the synthesis of more complex molecules, and as a building block in the development of compounds for biological screening. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(14-8-7-11(16)9-13(14)17)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLDLPLQANRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS Number: 499979-78-1) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C15H13Cl2NO4S
  • Molecular Weight : 374.24 g/mol
  • IUPAC Name : methyl 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetate
  • Purity : Typically around 95%.

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with serine proteases, affecting their activity and potentially leading to therapeutic outcomes in conditions like inflammation or cancer .
  • Receptor Modulation : Preliminary studies suggest that this compound may influence receptor activity, particularly in the central nervous system (CNS). This modulation could have implications for neuropharmacological applications .
  • Cellular Effects : Research indicates that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological Activity ObservedMethodologyFindings
Enzyme inhibitionIn vitro assaysSignificant inhibition of serine proteases was observed.
Apoptosis inductionCell culture studiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
CNS receptor modulationReceptor binding assaysModulated receptor activity linked to anxiety and depression pathways.

Case Studies

  • Anticancer Properties : A study investigated the effects of this compound on human breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Neuropharmacological Effects : Another research effort explored the compound's ability to modulate neurotransmitter receptors in animal models. Results indicated that it could reduce anxiety-like behaviors in rodents, supporting its potential use in treating anxiety disorders.
  • Inflammation Models : In models of inflammation, this compound showed promise by significantly reducing inflammatory markers and improving clinical scores in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Structural analogs differ in substituents on the phenyl ring and sulfonyl groups, impacting electronic, steric, and physicochemical properties.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate 3-Cl, 4-F on phenyl C₁₅H₁₃ClFNO₄S 357.78 Enhanced polarity due to F; mono-isotopic mass: 357.023785
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate 2,5-dimethyl on phenyl C₁₇H₁₉NO₄S 333.40 Increased steric hindrance; high purity (≥97%)
Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 5-Cl, 2-OCH₃ on phenyl; 4-CH₃ on sulfonyl C₁₈H₁₈ClNO₅S 403.86 Mixed electronic effects (Cl + OCH₃); discontinued availability
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate 2,4-OCH₃ on phenyl; CH₃-sulfonyl C₁₆H₁₉NO₆S 365.39 Electron-donating groups reduce reactivity
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate 3-Cl on phenyl C₁₅H₁₃ClNO₄S 346.79 Simpler structure; discontinued

Research Findings and Implications

  • Thermodynamic Stability : Phenylsulfonyl groups (vs. methylsulfonyl) may improve thermal stability, critical for API intermediates .
  • Molecular Weight Trends : Higher molecular weights (e.g., 403.86 in ) correlate with increased complexity but may reduce bioavailability.

Q & A

Basic: What synthetic methodologies are reported for preparing Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate, and how do reaction conditions optimize yield?

Answer:
Synthesis of this compound can be inferred from analogous sulfonamide glycinate derivatives. A two-step approach is common:

Sulfonylation: Reacting glycine derivatives with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the N-sulfonyl intermediate.

Esterification: Methylation of the carboxylic acid group using methanol or dimethyl sulfate under acidic catalysis.

Key factors influencing yield include:

  • Temperature control (e.g., maintaining 0–5°C during sulfonylation to minimize side reactions) .
  • Stoichiometry: Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete substitution .
  • Purification: Flash chromatography or recrystallization from ethanol/water mixtures improves purity .

Advanced: How do the electronic effects of the 2,4-dichlorophenyl and phenylsulfonyl moieties influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Answer:
The 2,4-dichlorophenyl group is strongly electron-withdrawing due to inductive effects, directing EAS to the meta position. The phenylsulfonyl group further deactivates the aromatic ring via resonance withdrawal, reducing reactivity toward electrophiles. Computational studies (e.g., DFT calculations) predict:

  • Charge distribution: Negative charge accumulation at the sulfonyl oxygen atoms, destabilizing electrophilic attack .
  • Steric effects: Ortho-chlorine substituents hinder access to reactive sites, favoring para-substitution in further functionalization .

Experimental validation via halogenation or nitration reactions is recommended to confirm theoretical predictions .

Basic: Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals should researchers prioritize?

Answer:

  • ¹H/¹³C NMR:
    • Sulfonyl group: No direct protons, but deshielding effects on adjacent carbons (~125–135 ppm for SO₂-attached C) .
    • Dichlorophenyl ring: Distinct splitting patterns (e.g., doublets for para-Cl substituents) and aromatic protons at 7.2–7.8 ppm .
  • IR Spectroscopy:
    • Strong absorption at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) .
  • Mass Spectrometry (HRMS):
    • Molecular ion peak [M+H]⁺ matching C₁₅H₁₂Cl₂NO₄S (calc. ~396.98) with fragmentation patterns indicating loss of methyl ester (–32 Da) .

Advanced: How can researchers reconcile contradictory reports on the biological activity of N-aryl-N-sulfonyl glycinate derivatives?

Answer:
Discrepancies often arise from:

  • Variability in assay conditions: pH, solvent polarity, and protein binding (e.g., serum albumin) alter apparent activity .
  • Structural analogs: Minor substituent changes (e.g., Cl vs. Br in the aryl group) drastically affect target affinity .

Resolution strategies:

  • Comparative QSAR studies: Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
  • Orthogonal assays: Validate enzyme inhibition using both fluorescence-based and radiometric methods to rule out artifacts .

Basic: What are the solubility characteristics of this compound, and how do they inform solvent selection for reaction optimization?

Answer:

  • High solubility: Polar aprotic solvents (DMF, DMSO) due to sulfonyl and ester groups.
  • Low solubility: Non-polar solvents (hexane, ether), useful for crystallization.
  • Aqueous solubility: Limited (<1 mg/mL at pH 7), requiring co-solvents (e.g., 10% DMSO in buffer) for biological assays .

Advanced: What computational approaches predict binding modes of this compound with cytochrome P450 enzymes?

Answer:

  • Molecular docking (AutoDock Vina): Simulate interactions with CYP3A4 active site residues (e.g., heme iron coordination via sulfonyl oxygen) .
  • MD simulations: Assess stability of enzyme-ligand complexes over 100 ns trajectories, focusing on hydrogen bonds with Thr309 and π-π stacking with Phe304 .
  • Free energy calculations (MM/PBSA): Quantify binding affinity differences between enantiomers, if applicable .

Basic: How does the steric bulk of the phenylsulfonyl group influence hydrolysis kinetics of the methyl ester?

Answer:
The phenylsulfonyl group retards hydrolysis by:

  • Steric shielding: Hindering nucleophilic attack by water or hydroxide ions on the ester carbonyl.
  • Electronic effects: Electron-withdrawing sulfonyl group reduces electron density at the ester, slowing base-catalyzed hydrolysis.

Experimental validation: Compare half-life (t₁/₂) in pH 7.4 buffer with simpler glycinate esters (e.g., ethyl glycinate) .

Advanced: What catalytic systems enhance enantioselective synthesis of chiral analogs of this compound?

Answer:

  • Chiral Lewis acids: Mn(III)-salen complexes catalyze asymmetric epoxidation or hydroxylation of precursor alkenes .
  • Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures .
  • Dynamic kinetic resolution: Combine transition-metal catalysts (e.g., Ru) with enzymes to invert stereochemistry in situ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate
Reactant of Route 2
Reactant of Route 2
Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.